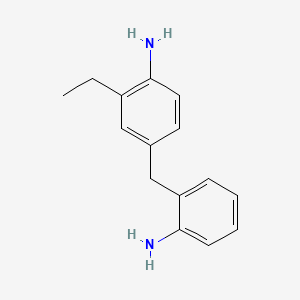

4-((2-Aminophenyl)methyl)-2-ethylaniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline and its derivatives are of paramount importance in chemical research and industry. sielc.combeilstein-journals.orgechemi.com They serve as crucial intermediates in the synthesis of a vast array of products, including dyes, polymers, pharmaceuticals, and agrochemicals. The presence of the amino group on the aromatic ring makes these compounds highly reactive and versatile building blocks. sielc.com The reactivity of the aromatic ring is significantly influenced by the amino group, which is a powerful activating group, directing electrophilic substitution primarily to the ortho and para positions. nih.gov This reactivity allows for the introduction of various functional groups, leading to a diverse range of aniline-based molecules with tailored properties.

Research Trajectories for Complex Aromatic Amines

The synthesis and study of complex aromatic amines like 4-((2-Aminophenyl)methyl)-2-ethylaniline are driven by the quest for new materials with specific electronic, optical, or biological properties. Research in this area often focuses on several key trajectories:

Novel Synthetic Methodologies: Developing efficient and selective methods for the synthesis of complex diarylamines is an ongoing area of research. Traditional methods often involve multi-step procedures that may lack efficiency or generate significant waste. beilstein-journals.org Modern approaches focus on catalyst- and additive-free reactions, such as sequential imine condensation–isoaromatization, to construct substituted anilines under milder conditions. beilstein-journals.orgnih.gov Other strategies include the heterocyclization of precursors like 2-aminobenzylamines. beilstein-journals.org

Applications in Materials Science: Di- and poly-aniline derivatives are widely investigated for their potential use in conducting polymers, organic light-emitting diodes (OLEDs), and other electronic devices. The methylene (B1212753) bridge in this compound provides flexibility to the molecule, which can be a desirable trait in the design of polymeric materials.

Historical Development of Research on Related Scaffolds

The study of aromatic amines dates back to the 19th century with the discovery and industrialization of aniline. The development of synthetic dyes from aniline was a major milestone that spurred the growth of the chemical industry.

The synthesis of diarylmethanes, the core structure of which is present in this compound, has been a subject of interest for over a century. Early methods often relied on Friedel-Crafts type reactions, which involve the alkylation of an aromatic ring with a benzyl (B1604629) halide in the presence of a Lewis acid catalyst. However, these reactions can suffer from issues like polysubstitution and catalyst deactivation, especially with highly reactive substrates like anilines.

In recent decades, research has focused on developing more controlled and efficient synthetic routes. These include palladium-catalyzed cross-coupling reactions and reductive amination methods. The continuous evolution of synthetic organic chemistry provides new tools to construct complex molecules like this compound with greater precision and efficiency, opening up new avenues for their exploration and application.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not prominent in the available literature, we can infer potential synthetic routes and properties based on the well-established chemistry of its constituent functional groups.

A plausible synthetic approach to this compound could involve the reductive coupling of 2-nitrobenzaldehyde (B1664092) with 2-ethylaniline (B167055), followed by the reduction of the resulting imine and nitro group. Another potential route is the Friedel-Crafts alkylation of 2-ethylaniline with a protected 2-aminobenzyl halide, although this would require careful control of reaction conditions to avoid side reactions. researchgate.net

The characterization of this compound would rely on standard spectroscopic techniques. The infrared (IR) spectrum is expected to show characteristic N-H stretching bands for the primary amine groups in the region of 3300-3500 cm⁻¹. researchgate.net The ¹H NMR spectrum would provide detailed information about the arrangement of protons on the aromatic rings and the methylene bridge. The ¹³C NMR spectrum would complement this by showing the chemical shifts of the carbon atoms. Mass spectrometry would be used to confirm the molecular weight of the compound.

Below is a table summarizing the predicted and known properties of this compound.

| Property | Value |

| CAS Number | 85423-04-7 |

| Molecular Formula | C₁₅H₁₈N₂ |

| Molecular Weight | 226.32 g/mol |

| Predicted LogP | 3.9 |

| Predicted Boiling Point | 417.8 ± 40.0 °C |

| Predicted Density | 1.083 ± 0.06 g/cm³ |

| Predicted pKa | 5.23 ± 0.10 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

85423-04-7 |

|---|---|

Molecular Formula |

C15H18N2 |

Molecular Weight |

226.32 g/mol |

IUPAC Name |

4-[(2-aminophenyl)methyl]-2-ethylaniline |

InChI |

InChI=1S/C15H18N2/c1-2-12-9-11(7-8-15(12)17)10-13-5-3-4-6-14(13)16/h3-9H,2,10,16-17H2,1H3 |

InChI Key |

XBAQBQBQYUPROQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)CC2=CC=CC=C2N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Aminophenyl Methyl 2 Ethylaniline and Its Derivatives

Established Synthetic Pathways to 4-((2-Aminophenyl)methyl)-2-ethylaniline

The construction of the core structure of this compound relies on fundamental organic reactions, including reductions, substitutions, and carbon-carbon bond-forming strategies.

Reduction Reactions of Precursors

A primary and widely employed method for synthesizing aromatic amines is the reduction of their corresponding nitro-substituted precursors. In the context of this compound, this would typically involve the reduction of a dinitro precursor, such as 2-ethyl-4-((2-nitrophenyl)methyl)aniline. A variety of reducing agents and catalytic systems can be employed for this transformation.

Commonly used methods for nitro group reduction include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. google.com For instance, the reduction of (R)-1-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride has been successfully achieved using Raney-nickel and hydrogen gas. google.com Other effective systems include the use of metal hydrides like sodium borohydride (B1222165) in the presence of a catalyst or transfer hydrogenation using formic acid or ammonium (B1175870) formate (B1220265) with a palladium catalyst. organic-chemistry.orggoogle.com Metal-free reduction methods have also been developed, utilizing reagents like tetrahydroxydiboron. organic-chemistry.org The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.

A general representation of this synthetic approach is the reduction of 2-ethylnitrobenzene (B1329339) to 2-ethylaniline (B167055), a structural component of the target molecule. chemicalbook.com This highlights the fundamental nature of nitro group reduction in accessing arylamines.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) reactions can also be envisioned as a pathway to synthesize the parent compound or its precursors. This approach would involve the displacement of a suitable leaving group, such as a halide, on one of the aromatic rings by an amine nucleophile from the other ring component. For this to be efficient, the aromatic ring bearing the leaving group typically needs to be activated by an electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group.

For example, the synthesis of 4-aminodiphenylamine (4-ADPA), a structurally related compound, can be achieved through the coupling of aniline (B41778) and nitrobenzene (B124822) in a nucleophilic aromatic substitution for hydrogen (NASH) reaction. scranton.edu This process involves the base-promoted generation of an anilide ion, which then attacks the nitro-activated benzene (B151609) ring. scranton.edu A similar strategy could theoretically be adapted for the synthesis of this compound precursors.

Alkylation and Arylation Strategies

Alkylation and arylation reactions represent a powerful set of tools for constructing the carbon-nitrogen and carbon-carbon bonds necessary to assemble the target molecule. These strategies can involve the N-alkylation of an aniline derivative or the coupling of two aromatic rings.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds between an aryl halide or triflate and an amine. This could be applied to couple a suitably substituted aniline with an ortho-substituted benzyl (B1604629) halide. Transition-metal-free methods have also emerged, utilizing organophosphorus catalysts to drive the reductive coupling of nitroarenes with boronic acids. organic-chemistry.org

Furthermore, direct N-alkylation of amines with alcohols, often catalyzed by transition metals like cobalt or ruthenium, provides an alternative route. organic-chemistry.org This "hydrogen-borrowing" methodology offers a green and atom-economical approach to forming C-N bonds. organic-chemistry.org

Synthesis of Advanced Derivatives of this compound

The primary amino groups of this compound serve as versatile handles for further chemical modification, enabling the synthesis of a wide array of advanced derivatives with tailored properties.

Design and Synthesis of Schiff Bases from this compound

One of the most straightforward and widely utilized derivatizations of primary amines is their condensation with aldehydes or ketones to form Schiff bases (imines). The reaction of this compound with various carbonyl compounds would yield a diverse library of Schiff base derivatives.

The synthesis of Schiff bases is typically achieved by refluxing equimolar amounts of the amine and the corresponding aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. nih.gov For example, a general procedure involves reacting an aminophenazone with an aldehyde in anhydrous methanol (B129727) in the presence of a few drops of acetic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the resulting Schiff base can be purified by recrystallization.

The table below illustrates the typical reactants and conditions for Schiff base synthesis, which could be applied to this compound.

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Solvent | Catalyst | Conditions | Product |

| This compound | Substituted Benzaldehyde | Ethanol | Acetic Acid (catalytic) | Reflux | Schiff Base |

| This compound | Aromatic/Heterocyclic Aldehyde | Absolute Ethanol | None (Dean-Stark) | Reflux | Schiff Base nih.gov |

| This compound | Substituted Ketone | Methanol | Acetic Acid (catalytic) | Stirring at room temp. | Schiff Base |

The resulting Schiff bases, characterized by the azomethine (-C=N-) group, are important intermediates and have been investigated for a range of chemical and biological properties.

Functionalization for Specific Research Applications

For instance, acylation of the amino groups with acyl chlorides or anhydrides would produce the corresponding amides. These amides could serve as ligands for metal complexes or as building blocks for more complex molecular architectures. The reaction of (R)-mandelic acid with 4-nitrophenylethylamine in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt) to form an amide is a relevant example of this type of transformation. google.com

Furthermore, the amino groups can be involved in the synthesis of heterocyclic compounds. For example, reaction with dicarbonyl compounds could lead to the formation of diazepines or other nitrogen-containing ring systems. The development of derivatives for specific applications often involves multi-step synthetic sequences to introduce desired functional groups and control the stereochemistry of the final product. An example is the synthesis of a Mirabegron intermediate, where an amino alcohol is prepared through a sequence of amidation and reduction steps. google.com

The table below summarizes some potential functionalization reactions and their corresponding research applications.

| Functionalization Reaction | Reagent | Resulting Functional Group | Potential Research Application |

| Acylation | Acyl Chloride/Anhydride | Amide | Ligand synthesis, material science precursors |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Medicinal chemistry scaffolds |

| Urea/Thiourea Formation | Isocyanate/Isothiocyanate | Urea/Thiourea | Anion recognition, supramolecular chemistry |

| Heterocycle Formation | Dicarbonyl Compound | Diazepine/other N-heterocycles | Development of novel bioactive compounds |

These synthetic modifications allow for the fine-tuning of the molecular properties of this compound, making it a valuable scaffold for a wide range of chemical research endeavors.

Multi-Step Condensation Reactions Involving Aromatic Amines

The classical approach to synthesizing 2-benzylanilines and their derivatives often involves multi-step condensation reactions. beilstein-journals.orgnih.gov A common strategy begins with the Friedel-Crafts acylation of an aniline derivative, followed by reduction of the resulting carbonyl group. beilstein-journals.org However, this method can be hampered by harsh reaction conditions and the formation of positional isomers, which complicates purification. beilstein-journals.org

An alternative and more direct route involves the condensation of anilines with aldehydes or ketones. For instance, a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported from the reaction of (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgnih.gov This reaction proceeds through a sequential imine condensation–isoaromatization pathway, offering mild reaction conditions and operational simplicity. beilstein-journals.orgnih.gov Similarly, the condensation of 2-aminomethylaniline with various aldehydes and ketones provides a rapid, one-pot synthesis of 1,2,3,4-tetrahydroquinazolines. researchgate.net

The synthesis of p-aminocinnamaldehydes, which are precursors to various dyes and other functional organic materials, can be achieved through the reaction of aromatic amines with 3-dimethylaminoacrolein (B57599) or the reaction of benzaldehydes with acetaldehyde (B116499). nih.gov The method using 3-dimethylaminoacrolein in the presence of POCl3 has been shown to provide better yields compared to the acetaldehyde route. nih.gov

Table 1: Comparison of Synthetic Routes for Aniline Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

| (E)-2-Arylidene-3-cyclohexenones, Primary amines | DME, 60 °C | 2-Benzyl-N-substituted anilines | 23-82% | beilstein-journals.orgnih.gov |

| 2-Aminomethylaniline, Aldehydes/Ketones | Water, Microwave or room temperature | 1,2,3,4-Tetrahydroquinazolines | High to excellent | researchgate.net |

| Aromatic amines, 3-Dimethylaminoacrolein | POCl3, Chloroform, -20-0 °C | p-Aminocinnamaldehydes | Improved yields | nih.gov |

| p-Aminobenzaldehyde, Acetaldehyde | Concentrated H2SO4, 0 °C | p-Aminocinnamic aldehyde | 32-54% | nih.gov |

Azo Dye Synthesis and Derivative Formation

Azo dyes, characterized by the -N=N- functional group, represent a significant class of synthetic colorants. unb.canih.gov Their synthesis is a two-step process involving the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or another aniline. unb.canih.gov

The initial step, diazotization, requires the treatment of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. unb.cacuhk.edu.hk These diazonium salts are generally unstable and are used immediately in the subsequent coupling reaction. nih.gov

In the coupling step, the diazonium salt acts as an electrophile and reacts with an activated aromatic compound. nih.gov For the synthesis of azo dyes derived from compounds like this compound, one of the amino groups would be diazotized and then coupled with a suitable partner. The specific color and properties of the resulting dye are determined by the molecular structure of both the diazonium component and the coupling component. cuhk.edu.hk For example, a variety of monoazo reactive dyes have been synthesized from 4,4'-methylenebis(2-nitroaniline) (B97254) by diazotizing one of the amino groups (after reduction of the nitro groups) and coupling with various naphthol and other aromatic sulfonic acid derivatives. ijsr.net The shades of these dyes can range from yellow, red, orange, to brown and blue. unb.ca

Heterocyclic Ring Formation: Quinoline (B57606) and Oxindole (B195798) Synthesis

Quinoline Synthesis: Quinolines are an important class of N-heterocycles with diverse applications. The synthesis of quinoline derivatives can be achieved from aniline precursors through various cyclization strategies. For instance, 2-[2-(2-aminophenyl)ethyl]-6-R-quinoline-4-carboxylic acids have been synthesized from 2-[2-(2-nitrophenyl)ethenyl]-6-R-quinoline-4-carboxylic acids. researchgate.net This process involves the reduction of both the nitro group and the ethenyl double bond, which can be achieved using reagents like hydrazine (B178648) hydrate (B1144303) over an extended reaction time. researchgate.net Another approach involves the reaction of 2-alkynyl aniline compounds in the presence of a catalyst and an additive in hexafluoroisopropanol. google.com By controlling the reaction atmosphere (oxygen-containing or inert), different types of 2-(2-aminophenyl)quinoline compounds can be selectively synthesized. google.com Furthermore, 4-aminoquinoline (B48711) derivatives have been synthesized through the reaction of 4-chloro-7-substituted-quinolines with corresponding mono- or dialkyl amines. nih.gov

Oxindole Synthesis: Oxindoles, another important heterocyclic scaffold, can be synthesized from aniline derivatives. A common method involves the palladium-catalyzed intramolecular α-arylation of α-chloroacetanilides. organic-chemistry.org This reaction demonstrates good to excellent yields and high functional group compatibility. organic-chemistry.org Another route to oxindoles is through the treatment of N-acyl-2-[(methylthio)(ethoxycarbonyl)methyl] aniline with an acid. google.com A more recent, metal-free approach involves the reaction of an anilide with phenyliodine(III) diacetate (PIDA), which proceeds through a hypervalent iodine-mediated C(sp2)–C(sp2) bond formation followed by deacylation. organic-chemistry.org Additionally, a facile method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles involves the intramolecular cyclization and oxidation of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.gov

Modern Synthetic Techniques and Process Optimization

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and scalable processes. For the synthesis of aniline compounds like this compound, several advanced techniques are being explored.

Continuous Flow Synthesis Methods for Aniline Compounds

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. nih.govwhiterose.ac.uk In the context of aniline synthesis, continuous flow methods have been successfully applied.

For example, a multistep continuous flow system has been developed for the conversion of anilines into pyrazole (B372694) products, which involves a diazotization step. nih.gov This demonstrates the feasibility of handling potentially hazardous intermediates in a controlled flow environment. Another significant advancement is the chemoenzymatic synthesis of anilines in a continuous packed-bed reactor using an immobilized nitroreductase. nih.govacs.orgresearchgate.net This biocatalytic approach allows for the reduction of aromatic nitro compounds to anilines at room temperature and pressure in an aqueous buffer, eliminating the need for high-pressure hydrogen gas and precious-metal catalysts. nih.govacs.orgresearchgate.net Furthermore, continuous flow has been utilized for the diastereomeric resolution and racemization of chiral amines, a process that can theoretically achieve a 100% yield of a single enantiomer. whiterose.ac.uk

Table 2: Advantages of Continuous Flow Synthesis for Aniline Compounds

| Feature | Description | Reference |

| Enhanced Safety | Minimizes the accumulation of hazardous intermediates. | nih.gov |

| Sustainability | Enables the use of biocatalysts and aqueous media, reducing reliance on harsh reagents and organic solvents. | nih.govacs.orgresearchgate.net |

| Efficiency | Allows for rapid optimization and high-throughput synthesis. | nih.gov |

| Scalability | Facilitates easier scale-up from laboratory to industrial production. | nih.gov |

| Process Control | Provides precise control over reaction parameters like temperature, pressure, and residence time. | nih.gov |

Micellar Catalysis in Synthesis

Micellar catalysis has emerged as a green chemistry approach that utilizes surfactants to create nanoreactors (micelles) in aqueous media. nih.govnumberanalytics.com This technique can significantly accelerate reaction rates by concentrating hydrophobic reactants within the micellar core, leading to higher local concentrations. acs.org

This methodology has been successfully applied to various reactions involving aniline derivatives. For instance, the arylation of aniline derivatives with aryl iodides has been achieved at room temperature in aqueous surfactant solutions, demonstrating high yields. acs.org Micellar conditions have also been shown to improve selectivity in certain reactions, preventing undesirable side products. acs.org The selective N-alkylation of aniline with 1-bromobutane (B133212) has been performed in single-phase aqueous surfactant systems, resulting in higher reaction rates, yields, and selectivity compared to reactions in neat conditions. nih.gov The choice of surfactant is crucial and can be tailored to the specific reaction. numberanalytics.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has become a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netscispace.comrsc.org The application of microwave irradiation can accelerate reactions by efficiently and uniformly heating the reaction mixture.

This technique has been effectively used for the synthesis of various heterocyclic compounds derived from anilines. For example, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines is significantly faster under microwave conditions. scispace.comrsc.org Similarly, a rapid, solvent-free synthesis of N,N'-diarylureas has been achieved in a microwave oven with excellent yields in just a few minutes. researchgate.net The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, has also been improved using microwave assistance, leading to higher yields in shorter reaction times. clockss.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Synthesis of 2-Anilinopyrimidines | Hours | 10 minutes | Significant | scispace.comrsc.org |

| Synthesis of N,N'-Diarylureas | Not specified | 2-5 minutes | Excellent yields (80-95%) | researchgate.net |

| Gewald Reaction for 2-Aminothiophenes | Hours | 30 minutes | Significant (e.g., 47% to 95%) | clockss.org |

Byproduct Control and Purity Enhancement in Amine Synthesis

The primary synthetic route to such compounds typically involves the acid-catalyzed condensation of an aniline derivative with a methylene (B1212753) source, such as formaldehyde (B43269). During this process, several types of byproducts can be generated, primarily arising from alternative reaction pathways and further reactions of the desired product.

Common Byproducts in Diarylmethane Diamine Synthesis

Based on studies of MDA synthesis, the main byproducts can be categorized as follows:

Isomeric Byproducts: The reaction between the aniline and the methylene source can occur at different positions on the aromatic ring, leading to the formation of various positional isomers. In the case of MDA, 2,4'-methylenedianiline (B31333) is a common isomeric byproduct. google.com For this compound, analogous isomers could form, depending on the directing effects of the amino and ethyl groups.

Oligomeric Byproducts: The reaction can continue beyond the formation of the desired diamine, leading to the creation of higher molecular weight oligomers, often referred to as polymethylene polyphenylamines in the context of MDA synthesis. google.comcdc.gov These oligomers are formed by the reaction of the diamine product with additional molecules of the methylene source and aniline.

Aminal Intermediates: The initial reaction between an aniline and formaldehyde can form an aminal (N,N'-diphenylmethylenediamine in the case of MDA synthesis), which is an intermediate that can either lead to the desired product or participate in side reactions. nih.gov

The formation of these byproducts is influenced by several factors, including the molar ratio of reactants, reaction temperature, catalyst type, and concentration. google.comnih.gov For instance, in MDA production, a higher aniline to formaldehyde ratio is often employed to minimize the formation of higher oligomers. google.com

Strategies for Byproduct Control and Purity Enhancement

Several strategies can be employed to control the formation of byproducts and enhance the purity of the final diamine product. These methods can be broadly classified into in-process controls and post-synthesis purification techniques.

In-Process Controls:

Catalyst Selection: The choice of catalyst is crucial in directing the reaction towards the desired product. In the synthesis of MDA, various acid catalysts, including solid acids like zeolites, have been investigated to improve selectivity towards the 4,4'-isomer and reduce the formation of byproducts. google.com

Reaction Conditions Optimization: Careful control of reaction parameters such as temperature and reactant stoichiometry is essential. Lower temperatures during the initial condensation phase can help to control the reactivity and minimize side reactions. google.com

Post-Synthesis Purification:

A number of techniques can be utilized to purify the crude product and remove unwanted byproducts.

Distillation: Fractional distillation under reduced pressure is a common method for separating the desired diamine from lower-boiling starting materials and some isomeric byproducts. However, its effectiveness can be limited by the close boiling points of the isomers and the low volatility of oligomeric impurities. cdc.gov

Crystallization: Recrystallization from a suitable solvent is an effective method for obtaining high-purity crystalline diamines. cdc.govresearchgate.net The choice of solvent is critical and is determined by the solubility characteristics of the desired product and the impurities. For instance, m-phenylenediamine (B132917) can be purified by recrystallization from solvents like n-butanol. researchgate.net

Extraction: Liquid-liquid extraction can be employed to selectively separate the target diamine from impurities. For example, solvent extraction with 1-octanol (B28484) has been shown to be effective in separating MDA from aqueous solutions. tandfonline.com

Chromatography: For laboratory-scale purification and for achieving very high purity, column chromatography is a valuable technique. nih.gov

The following table summarizes potential byproducts in the synthesis of this compound, based on analogous systems, and outlines applicable purification methods.

| Potential Byproduct Category | Specific Example (Analogous) | Formation Pathway | Applicable Purification Methods |

| Isomeric Diamines | 2,4'-Methylenedianiline | Alternative electrophilic substitution on the aniline ring. google.com | Fractional Distillation, Crystallization, Chromatography |

| Oligomeric Amines | Polymethylene polyphenylamines | Further reaction of the diamine product with starting materials. cdc.gov | Distillation (to remove the desired product from non-volatile oligomers), Crystallization |

| Unreacted Starting Materials | 2-Ethylaniline, o-Toluidine (B26562) | Incomplete reaction. | Distillation |

| Aminal Intermediates | N,N'-bis(2-ethylphenyl)methanediamine (hypothetical) | Reaction of aniline with formaldehyde. nih.gov | Hydrolysis during workup, Distillation |

Purity Enhancement of Aromatic Diamines

The purity of aromatic diamines is critical, especially when they are used as monomers in polymerization reactions, as impurities can affect the properties of the resulting polymers. nih.gov Beyond the removal of structural byproducts, discoloration of aromatic diamines due to oxidation is another purity concern. The use of antioxidants or storing the purified diamine under an inert atmosphere can help to mitigate this issue. google.com For certain diamines that are difficult to purify by conventional methods like distillation or recrystallization, a process involving the formation of a neutral salt, extraction of impurities, and subsequent liberation of the free diamine has been developed. wipo.int

Chemical Reactivity and Transformation Pathways of 4 2 Aminophenyl Methyl 2 Ethylaniline

Fundamental Reaction Mechanisms of Aromatic Amines

The reactivity of 4-((2-Aminophenyl)methyl)-2-ethylaniline is fundamentally dictated by the nucleophilic nature of its two primary amino groups. These groups are the primary sites for a variety of classic organic reactions common to aromatic amines. ontosight.ai

Alkylation Processes

Alkylation of aromatic amines involves the replacement of a hydrogen atom on the nitrogen with an alkyl group. britannica.com This can be achieved using various alkylating agents, such as alkyl halides or alcohols. rsc.orgacs.org The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic alkylating agent. While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to overalkylation, producing secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org

More controlled and efficient methods, often referred to as "borrowing hydrogen" or "hydrogen autotransfer" methodologies, utilize alcohols as alkylating agents in the presence of transition metal catalysts, such as those based on ruthenium, cobalt, or iridium. rsc.orgacs.org These catalytic systems facilitate the selective mono-N-alkylation of primary aromatic amines to yield secondary amines, with water as the only byproduct, presenting a greener alternative to traditional methods. acs.org For a molecule like this compound, selective mono-alkylation at one or both amine sites could be achieved under carefully controlled conditions.

Acylation Reactions

Acylation is a robust and highly important reaction for primary and secondary amines, wherein an acyl group (R-C=O) is introduced, typically forming an amide. britannica.com This transformation is commonly performed using acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). byjus.com The reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. byjus.com

This process is valuable in synthetic chemistry as it can serve to "protect" the amine group; the resulting amide is significantly less nucleophilic and less prone to oxidation than the original amine. ijcrt.org For this compound, acylation can occur at one or both primary amine sites. The reaction conditions can often be tuned to favor mono- or di-acylation. For instance, using a stoichiometric amount of the acylating agent at lower temperatures would likely favor the mono-acylated product.

Diazotization Reactions

Diazotization is a hallmark reaction of primary aromatic amines, converting them into diazonium salts. byjus.comunacademy.com This transformation is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). chemicalnote.com The mechanism involves the formation of a nitrosonium ion (NO⁺) electrophile, which is attacked by the nucleophilic amine. chemicalnote.com

The resulting diazonium salts are highly versatile synthetic intermediates. organic-chemistry.org They can be subjected to a wide array of subsequent reactions, known as Sandmeyer or Schiemann reactions, to introduce various substituents onto the aromatic ring, including halides, cyano, hydroxyl, and fluoro groups. organic-chemistry.org Given that this compound possesses two primary aromatic amino groups, it can undergo mono- or bis-diazotization, opening pathways to a diverse range of symmetrically or asymmetrically substituted derivatives. nptel.ac.in

Table 1: Summary of Fundamental Aromatic Amine Reactions

| Reaction Type | Typical Reagents | General Product |

|---|---|---|

| Alkylation | Alkyl halides, Alcohols with metal catalysts | Secondary or Tertiary Amines |

| Acylation | Acid chlorides, Acid anhydrides | Amides |

| Diazotization | Sodium nitrite (NaNO₂), Mineral acid (e.g., HCl) | Arenediazonium Salts |

Specific Reactivity of the this compound Scaffold

The unique arrangement of the two aminophenyl groups in this compound allows for specific intramolecular reactions and derivatizations that lead to more complex molecular architectures.

Conversion to Heterocyclic Systems: Oxindole (B195798) Formation

The scaffold of this compound is a potential precursor for the synthesis of heterocyclic systems like oxindoles. Oxindoles are an important class of compounds found in many natural products and pharmaceuticals. nih.gov While the direct conversion is not a single step, a plausible pathway involves a two-step sequence.

First, selective N-acylation of one of the primary amino groups is required. For example, reaction with an α-haloacetyl halide, such as chloroacetyl chloride, would yield an N-(2-(aminobenzyl)phenyl)-α-chloroacetamide intermediate. This type of intermediate is a classic precursor for oxindole synthesis. organic-chemistry.org

In the second step, this intermediate can undergo an intramolecular cyclization. Palladium-catalyzed intramolecular α-arylation is a powerful and common method for forming the C-N bond necessary to close the five-membered oxindole ring. organic-chemistry.org This reaction efficiently forms 3,3-disubstituted oxindoles from the corresponding anilide precursors. nih.gov This pathway demonstrates how the this compound structure can be strategically transformed into valuable heterocyclic products.

Reductive Amination with Carbohydrates

Reductive amination is a highly effective method for forming C-N bonds by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. libretexts.org Carbohydrates, which exist in equilibrium with their open-chain aldehyde or ketone forms, are suitable substrates for this reaction. nih.gov This process has been used to couple aromatic amines to sugars, thereby modifying the properties of the carbohydrate. nih.govchemicalbook.com

The reaction typically proceeds by the initial formation of a Schiff base (imine) or a glycosylamine intermediate between the amine and the carbohydrate's open-chain carbonyl group. This intermediate is then reduced in situ to the corresponding amino-functionalized carbohydrate. mdpi.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reducing agents for this purpose as they are mild enough not to reduce the initial carbonyl group but are effective at reducing the imine intermediate. nih.govmasterorganicchemistry.com

Aromatic amines such as 4-(2-aminoethyl)aniline are known to undergo this coupling with carbohydrates to yield modified sugars. chemicalbook.com Given the structural and functional similarity, the primary amino groups of this compound are expected to exhibit analogous reactivity, allowing for its conjugation to various carbohydrates. This pathway is significant for creating glycoconjugates, which have applications in biochemistry and materials science.

N-Dealkylation Reactions

N-dealkylation is a significant chemical transformation that involves the removal of an alkyl group from an amino functionality. nih.gov In the case of this compound, the ethyl group on one of the aniline (B41778) rings is a potential site for such a reaction. Various methodologies have been developed for the N-dealkylation of amines, including catalytic, photochemical, and enzymatic approaches. nih.gov

Recent advancements in photoredox catalysis have enabled the N-dealkylation of tertiary amines under mild conditions. nih.govacs.org These methods are often tolerant of other functional groups, which would be crucial for the selective de-ethylation of this compound without affecting the primary amino group or the diarylmethane structure. nih.govacs.org While many studies focus on N-demethylation, the principles can be extended to the removal of larger alkyl groups like ethyl. nih.gov

Catalytic methods, particularly those employing transition metals like palladium, have been extensively studied for N-dealkylation. nih.gov However, these can sometimes require harsh conditions. nih.gov A catalyst-free approach using high-frequency ultrasound has also been reported for the N-dealkylation of aniline derivatives in water, presenting a greener alternative. rsc.orgrsc.org This method relies on the thermal cracking of the N-C bond at the interface of cavitation bubbles. rsc.orgrsc.org

Oxidative N-dealkylation, often mediated by metal catalysts such as non-heme manganese complexes, represents another pathway. mdpi.comresearchgate.net These reactions typically proceed through the formation of a carbinolamine intermediate which then decomposes to the dealkylated amine and an aldehyde. mdpi.com The selectivity of such reactions can be influenced by the electronic properties of the substituents on the aniline ring. mdpi.comresearchgate.net

Table 1: Illustrative N-Dealkylation Reactions of this compound

| Entry | Reagents and Conditions | Product | Hypothetical Yield |

| 1 | Photoredox catalyst, light, oxidant | 4-((2-Aminophenyl)methyl)aniline | Good |

| 2 | High-frequency ultrasound, water | 4-((2-Aminophenyl)methyl)aniline | Moderate |

| 3 | Mn(II) catalyst, oxidant | 4-((2-Aminophenyl)methyl)aniline | Variable |

Disclaimer: This table is for illustrative purposes only and presents potential transformation pathways. The yields are hypothetical due to the absence of specific experimental data for this compound in the literature.

Chemo- and Regioselective Transformations

The presence of two non-equivalent amino groups and multiple positions on the aromatic rings makes the study of chemo- and regioselectivity in this compound particularly interesting. wikipedia.org The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com

In this compound, one ring is substituted with an ethyl group and an aminobenzyl group, while the other ring is unsubstituted. The primary amino group is generally more reactive in reactions such as acylation or alkylation than the secondary amine that could be formed from the ethylaniline moiety, though in this parent compound both are primary. The ethyl group provides some steric hindrance at one of the ortho positions of the ethylaniline ring.

For electrophilic aromatic substitution, the directing effects of the amino and ethyl groups on one ring, and the amino and benzyl (B1604629) groups on the other, will determine the position of substitution. On the 2-ethylaniline (B167055) ring, the positions ortho and para to the amino group are activated. The para position is already substituted, so substitution would be expected to occur at the ortho position not occupied by the ethyl group. On the other aniline ring, the para position to the amino group is also substituted, directing incoming electrophiles to the ortho positions. The relative reactivity of the two rings would depend on the specific reaction conditions.

Enzymatic transformations offer a high degree of chemo- and regioselectivity. For instance, nitroreductase enzymes can selectively reduce a nitro group to an amine in the presence of other reducible functionalities, a principle that highlights the potential for selective enzymatic modifications on a precursor to the target molecule. nih.gov While not a direct transformation of the title compound, it illustrates the power of biocatalysis in achieving selectivity.

The selective functionalization of aniline derivatives at specific positions is a significant area of research. For example, palladium-catalyzed para-selective C-H olefination of anilines has been achieved using a specific ligand, demonstrating that high regioselectivity can be obtained even in the presence of multiple potential reaction sites. acs.org Such methodologies could potentially be adapted for the selective functionalization of one of the aromatic rings in this compound.

Table 2: Examples of Potential Chemo- and Regioselective Transformations

| Transformation Type | Reagent/Catalyst | Expected Major Product(s) |

| Electrophilic Bromination | Br₂, mild conditions | Bromination at the ortho position of the unsubstituted aniline ring |

| Acylation | Acetic anhydride, base | N-acylation of one or both amino groups |

| Palladium-catalyzed C-H functionalization | Pd-catalyst, specific ligand | Functionalization at a specific C-H bond on one of the aromatic rings |

Disclaimer: This table illustrates potential selective reactions. The expected products are based on general principles of organic chemistry due to the lack of specific experimental data for this compound.

Advanced Spectroscopic and Analytical Characterization of 4 2 Aminophenyl Methyl 2 Ethylaniline

Structural Elucidation via Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 4-((2-Aminophenyl)methyl)-2-ethylaniline is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

The aromatic region will likely be complex due to the presence of two substituted benzene (B151609) rings. The protons on the 2-ethylaniline (B167055) ring and the 2-aminophenyl ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with neighboring protons. The methylene (B1212753) bridge protons (-CH₂-) connecting the two aromatic rings would likely appear as a singlet, integrating to two protons. The ethyl group on the 2-ethylaniline moiety will present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), a result of spin-spin coupling. The amine protons (-NH₂) of both aniline (B41778) moieties are expected to appear as broad singlets, and their chemical shift can be variable depending on the solvent and concentration.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Ethyl (-CH₃) | ~1.2 | Triplet | 3H |

| Ethyl (-CH₂-) | ~2.6 | Quartet | 2H |

| Methylene bridge (-CH₂-) | ~3.9 | Singlet | 2H |

| Amine (-NH₂) | Variable (broad) | Singlet | 4H |

| Aromatic Protons | ~6.5 - 7.2 | Multiplet | 7H |

Note: The predicted values are based on the analysis of similar structures and may vary from experimental results.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment.

The spectrum for this compound is predicted to show 15 distinct carbon signals, corresponding to the molecular formula C₁₅H₁₈N₂. The carbons of the ethyl group will appear in the upfield region. The methylene bridge carbon will be found at a midfield chemical shift. The aromatic carbons will dominate the downfield region of the spectrum, with the carbons bonded to the nitrogen atoms (C-N) appearing at the most downfield positions among the aromatic signals due to the deshielding effect of the nitrogen atom.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~14 |

| Ethyl (-CH₂-) | ~24 |

| Methylene bridge (-CH₂-) | ~36 |

| Aromatic C-H & C-C | ~115 - 135 |

| Aromatic C-N | ~142 - 145 |

Note: These are predicted chemical shift ranges based on analogous compounds. Actual experimental values may differ.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₅H₁₈N₂), the expected monoisotopic mass is approximately 226.1470 Da. HRMS analysis would confirm this exact mass.

In addition to the molecular ion peak, the mass spectrum will exhibit a series of fragment ions resulting from the cleavage of specific bonds within the molecule. A prominent fragmentation pathway would likely involve the cleavage of the benzylic C-C bond, leading to the formation of characteristic fragment ions. For instance, cleavage of the bond between the methylene bridge and one of the aniline rings would generate stable benzylic carbocations. The predicted collision cross section for the protonated molecule ([M+H]⁺) is 153.0 Ų, which can be a useful parameter for identification in ion mobility-mass spectrometry. uni.lu

Predicted HRMS Fragmentation Data:

| Ion | Predicted m/z | Possible Fragment Structure |

| [M+H]⁺ | 227.1543 | Protonated parent molecule |

| [M]⁺˙ | 226.1470 | Parent molecule radical cation |

| C₈H₁₀N⁺ | 120.0813 | Fragment from cleavage of the methylene bridge |

| C₇H₈N⁺ | 106.0657 | Fragment from cleavage of the methylene bridge |

Note: The m/z values are predicted based on the elemental composition of the fragments.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine groups, the C-H bonds of the aromatic rings and the alkyl groups, and the C=C bonds of the aromatic rings.

The N-H stretching vibrations of the primary amine groups will typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methylene groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to several absorptions in the 1450-1600 cm⁻¹ region. The N-H bending vibration is expected around 1600 cm⁻¹. Finally, the C-N stretching vibrations will be present in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Expected FT-IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium to Strong |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |

| N-H Bend | ~1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for analyzing the chromophoric systems within a molecule. For aromatic amines like this compound, this method provides valuable information about the electronic transitions between molecular orbitals.

The UV-Vis spectrum of an aromatic amine is characterized by absorptions originating from the π-electron system of the aromatic rings. The presence of the amine groups, with their lone pair of electrons, interacts with the π-system, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent benzene molecule. libretexts.org For instance, benzene exhibits a maximum absorption (λmax) at approximately 256 nm, whereas aniline, a simple aromatic amine, shows a λmax around 280 nm. libretexts.org This shift is attributed to the delocalization of the nitrogen's lone pair electrons into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for π → π* transitions.

In the case of this compound, the presence of two aniline-like moieties connected by a methylene bridge influences its electronic spectrum. The spectrum is expected to show strong absorptions characteristic of substituted anilines. The precise λmax values are influenced by the substitution pattern on the aromatic rings and the solvent used for the analysis. mu-varna.bgresearchgate.net The intensity of these absorption bands, quantified by the molar absorptivity (ε), is proportional to the probability of the electronic transition.

Table 1: Typical UV-Vis Absorption Data for Aromatic Amines

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Aniline | 280 | Not specified | libretexts.org |

| N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | 203.2 - 345.6 | Not specified | researchgate.net |

This table presents representative data for related compounds to illustrate the typical absorption ranges for aromatic amines. The exact λmax for this compound would require experimental determination.

X-ray Diffraction (XRD) for Crystalline Structure Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For aromatic amines, XRD studies reveal details about the planarity of the aromatic rings and the geometry around the nitrogen atoms. researchgate.netmdpi.com In the crystal lattice of N-(2-Aminophenyl)-2-(4-bromophenoxy) acetamide, for example, intermolecular N–H···O hydrogen bonds play a significant role in stabilizing the crystal structure. nih.gov Similarly, for this compound, one would expect to observe intermolecular N-H···N hydrogen bonds, as well as potential C-H···π interactions, which dictate the molecular packing. researchgate.net

The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, providing a complete picture of the crystalline architecture. nih.govnih.gov

Table 2: Illustrative Crystallographic Data for a Related Aromatic Amine

| Parameter | Value |

|---|---|

| Compound | (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline |

| Chemical Formula | C12H10N2O2S |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 4.7661 (4) |

| b (Å) | 22.8201 (18) |

| c (Å) | 10.7793 (7) |

| β (°) | 92.704 (7) |

This table shows representative data for a different crystalline organic compound to illustrate the type of information obtained from an XRD analysis. nih.gov The actual crystallographic data for this compound would need to be determined experimentally.

Advanced Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for the separation of moderately polar to nonpolar compounds. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com

For the analysis of this compound, a C18 column is often suitable. teledyneisco.com The separation is based on the compound's hydrophobic interactions with the stationary phase. The retention time of the analyte can be modulated by adjusting the composition of the mobile phase. sielc.com To improve peak shape and resolution for basic compounds like amines, a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., triethylamine) is often added to the mobile phase to suppress the ionization of silanol (B1196071) groups on the silica (B1680970) support and to ensure the analyte is in a single ionic form. biotage.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and much faster analysis times compared to conventional HPLC. lcms.cz A typical UPLC analysis of aromatic amines can be completed in under 10 minutes, a fraction of the time required for traditional HPLC methods.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. This allows for the use of higher flow rates and shorter columns without sacrificing separation efficiency. acs.org For high-throughput analysis of this compound, UPLC offers a considerable advantage in terms of sample throughput and reduced solvent consumption. lcms.cz

Table 3: Comparison of Typical HPLC and UPLC Parameters for Amine Analysis

| Parameter | RP-HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Length | 100 - 250 mm | 50 - 150 mm |

| Analysis Time | 15 - 60 min | < 10 min |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Solvent Consumption | Higher | Lower |

When a high-purity sample of this compound is required for further studies or applications, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC, using larger columns and higher flow rates to isolate and collect fractions of the purified compound. teledyneisco.com

Both normal-phase and reversed-phase preparative chromatography can be used, depending on the nature of the impurities to be removed. teledyneisco.combiotage.com For a relatively nonpolar compound like this compound, reversed-phase preparative chromatography with a C18 stationary phase is a common choice. teledyneisco.com The conditions developed at the analytical scale (HPLC or UPLC) are often used as a starting point for optimizing the preparative separation. teledyneisco.com After separation, the collected fractions are evaporated to yield the purified compound.

Elemental Analysis

Elemental analysis, specifically combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. libretexts.org This analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound and serves as a primary indicator of its purity.

The method involves accurately weighing a small sample of the compound and burning it in a furnace in the presence of excess oxygen. libretexts.orgyoutube.com All the carbon in the sample is converted to carbon dioxide (CO₂), and all the hydrogen is converted to water (H₂O). The nitrogen is typically converted to nitrogen gas (N₂) or nitrogen oxides, which are then reduced to N₂. The amounts of CO₂, H₂O, and N₂ produced are precisely measured by automated analyzers.

From these measurements, the mass percentages of C, H, and N in the original sample can be calculated. These experimental values are then compared to the theoretical percentages calculated from the proposed molecular formula (C₁₅H₁₈N₂ for this compound). A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's identity and purity. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₁₅H₁₈N₂)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 15 | 180.165 | 79.60 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 8.02 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.38 |

| Total | | | | 226.323 | 100.00 |

The molecular weight of this compound is 226.32 g/mol . nih.gov

Atomic Absorption Spectroscopytechnologynetworks.com

Atomic Absorption Spectroscopy (AAS) is a highly sensitive and specific analytical technique employed for the quantitative determination of metallic elements in a sample. measurlabs.comdrawellanalytical.comdrawellanalytical.com In the context of the characterization of this compound, AAS serves as a crucial tool for assessing the purity of the compound by detecting and quantifying trace metal impurities. thermofisher.com These impurities can originate from various stages of the synthesis process, including residual catalysts, reagents, or leaching from manufacturing equipment. thermofisher.com The presence of such metals, even in minute quantities, can significantly impact the compound's properties, stability, and suitability for its intended applications. thermofisher.com

The principle of AAS is based on the absorption of light by free, ground-state atoms. teledynelabs.comaurorabiomed.com A sample of this compound is first dissolved in a suitable solvent and then introduced into an atomizer, such as a flame or a graphite (B72142) furnace, where it is vaporized and decomposed to produce a cloud of free atoms. thermofisher.comteledynelabs.com A light source, typically a hollow cathode lamp containing the element of interest, emits a specific wavelength of light that is characteristic of that element. aurorabiomed.com This light is passed through the atomized sample, and the amount of light absorbed is measured by a detector. aurorabiomed.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the target metal in the sample. drawellanalytical.comaurorabiomed.com This allows for precise and accurate quantification of specific metallic elements. drawellanalytical.com

The application of AAS in the quality control of pharmaceutical intermediates and related organic compounds is well-established. nih.gov For a compound such as this compound, AAS analysis is essential to ensure compliance with stringent purity standards. The technique's high sensitivity allows for the detection of metals at parts per million (ppm) or even parts per billion (ppb) levels. measurlabs.comdrawellanalytical.com Common metallic impurities that may be monitored include residual catalysts like palladium or platinum, as well as other heavy metals such as lead, cadmium, and arsenic, which are often tested for in pharmaceutical-grade materials. measurlabs.comnih.gov

Detailed research findings from a hypothetical AAS analysis of a batch of this compound are presented in the data table below. This table illustrates the typical results obtained from such an analysis, showcasing the instrument's capability to quantify various trace metals. The analysis would involve the preparation of a standard solution of the compound, followed by its aspiration into a flame atomic absorption spectrometer (FAAS) or electrothermal atomization in a graphite furnace atomic absorption spectrometer (GFAAS) for elements requiring higher sensitivity. thermofisher.comteledynelabs.com

Table 1: Illustrative Trace Metal Analysis of this compound by Atomic Absorption Spectroscopy

| Metal Analyte | Wavelength (nm) | Instrument | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Concentration in Sample (µg/g) |

| Lead (Pb) | 283.3 | GFAAS | 0.5 | 1.5 | < 1.5 |

| Cadmium (Cd) | 228.8 | GFAAS | 0.1 | 0.3 | < 0.3 |

| Arsenic (As) | 193.7 | GFAAS | 0.8 | 2.4 | < 2.4 |

| Palladium (Pd) | 247.6 | FAAS | 50 | 150 | 5.2 |

| Platinum (Pt) | 265.9 | FAAS | 100 | 300 | < 300 |

| Copper (Cu) | 324.7 | FAAS | 5 | 15 | 8.7 |

| Iron (Fe) | 248.3 | FAAS | 10 | 30 | 25.1 |

| Zinc (Zn) | 213.9 | FAAS | 2 | 6 | 12.5 |

This data is for illustrative purposes only and represents typical results that might be obtained.

The results would be compared against pre-defined specification limits to determine the acceptability of the batch. The specificity of AAS ensures that the measurement of each metal is free from interference from the organic matrix of the compound or other elements present. thermofisher.com Challenges in the analysis of complex organic materials like aromatic amines can include matrix interferences, which may require optimization of sample preparation and instrument parameters to ensure accurate results.

Computational and Theoretical Studies on 4 2 Aminophenyl Methyl 2 Ethylaniline

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental tools for understanding the intrinsic properties of a molecule. For aromatic amines similar to 4-((2-Aminophenyl)methyl)-2-ethylaniline, Density Functional Theory (DFT) is a commonly employed method. nih.gov These calculations can predict the molecule's three-dimensional geometry, electronic distribution, and orbital energies.

For instance, DFT studies on aniline (B41778) derivatives often involve geometry optimization to find the most stable conformation. researchgate.net The electronic structure of these molecules is characterized by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

In a typical study on a related aniline derivative, the optimized geometry would reveal the bond lengths, bond angles, and dihedral angles that define the molecule's shape. The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. These maps are useful for predicting sites susceptible to electrophilic or nucleophilic attack.

Prediction of Molecular Descriptors and Their Significance

Molecular descriptors are numerical values that encode chemical information and are widely used in Quantitative Structure-Activity Relationship (QSAR) studies. nih.govmdpi.com For this compound, several descriptors can be predicted using computational tools, even in the absence of experimental data. These descriptors provide insights into the molecule's physicochemical properties and potential biological activity.

Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| Molecular Formula | C₁₅H₁₈N₂ | Defines the elemental composition. |

| Molecular Weight | 226.32 g/mol | Influences physical properties and transport. |

| XLogP3 | 3.3 | Predicts lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | 2 | Indicates the capacity to form hydrogen bonds with target molecules. |

| Hydrogen Bond Acceptors | 2 | Indicates the capacity to form hydrogen bonds with target molecules. |

| Rotatable Bond Count | 3 | Relates to conformational flexibility. |

These descriptors are significant for several reasons. The XLogP3 value, for example, suggests how the compound might partition between aqueous and lipid environments, a key factor in drug absorption and distribution. The number of hydrogen bond donors and acceptors is critical for understanding potential interactions with biological macromolecules, such as proteins and nucleic acids. The rotatable bond count provides a measure of the molecule's flexibility, which is important for fitting into a receptor's binding site.

Theoretical Mechanistic Studies of Reactions Involving the Compound

Theoretical mechanistic studies employ computational methods to elucidate the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. While a specific mechanistic study for the synthesis of this compound is not available, studies on related aniline reactions provide a template for how such an investigation would proceed.

For example, the electrophilic substitution reactions of anilines are a well-studied class of reactions. allen.in Computational studies can model the reaction pathway of, for instance, the nitration or halogenation of an aniline derivative. These models can help to explain the regioselectivity of the reaction (i.e., why substitution occurs at the ortho, meta, or para position). The calculations would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the energy barriers for different pathways.

A theoretical study on the formation of a Schiff base from an aniline derivative, for instance, would model the nucleophilic attack of the amino group on a carbonyl carbon, the subsequent proton transfers, and the final dehydration step. This would provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. nih.govijper.org This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In a hypothetical docking study involving this compound, the compound would be treated as a flexible ligand and docked into the binding site of a target protein. The docking algorithm would explore various possible conformations and orientations of the ligand within the binding site, and a scoring function would be used to estimate the binding affinity for each pose.

For example, docking studies of aniline derivatives into the active site of enzymes like DNA gyrase have been reported. nih.gov These studies reveal the specific interactions that stabilize the ligand-protein complex, such as:

Hydrogen bonds: The amino groups of the aniline moiety can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. researchgate.net

Hydrophobic interactions: The phenyl rings of the ligand can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-stacking: The aromatic rings can engage in pi-stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

The results of a docking simulation are typically visualized as a three-dimensional model of the ligand-protein complex, with the key interactions highlighted. A table summarizing the binding energies and interacting residues is also commonly generated.

Coordination Chemistry and Metal Complexation of 4 2 Aminophenyl Methyl 2 Ethylaniline

Ligand Design and Synthesis of Metal Complexes with Aniline-Based Ligands

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and catalytic properties. Aniline-based ligands are versatile due to their accessible synthesis and the ease with which their electronic and steric properties can be modified. dntb.gov.ua The presence of two aniline (B41778) units connected by a flexible methylene (B1212753) bridge, as in 4-((2-Aminophenyl)methyl)-2-ethylaniline, allows the ligand to adopt various conformations to satisfy the geometric preferences of different metal ions. nih.gov

A primary strategy for enhancing the coordinating ability of aniline-based diamines is their conversion into Schiff base ligands. nih.gov This is achieved through the condensation reaction of the primary amine groups with a carbonyl compound, such as an aldehyde or ketone. nih.govyoutube.com For a ligand like this compound, reaction with two equivalents of an o-hydroxy aromatic aldehyde (e.g., salicylaldehyde) would produce a tetradentate N2O2 ligand. researchgate.net

The general synthesis involves refluxing the diamine and the aldehyde in a solvent like ethanol. ekb.eg The resulting Schiff base can then be complexed with a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II)) to form the final metal complex. mdpi.comresearchgate.net The imine nitrogen and the deprotonated phenolic oxygen atoms become the primary coordination sites. researchgate.net This chelation results in highly stable complexes, often with a 1:1 or 1:2 metal-to-ligand ratio, depending on the denticity of the ligand and the coordination number of the metal. mdpi.comorientjchem.org Studies on similar systems show that the resulting complexes are often non-electrolytic solids. researchgate.netiosrjournals.org

Table 1: Representative Synthesis of Aniline-Derived Schiff Base Metal Complexes

| Reactants | Metal Salt | Resulting Complex Type | Coordination Atoms | Reference |

| Diamine + Salicylaldehyde | Co(II), Ni(II), Cu(II) | [M(L)] | N (imine), O (phenolic) | ekb.eg |

| p-Amino aniline + 2,4-dihydroxybenzaldehyde | Co(II), Ni(II), Cu(II), Zn(II) | [M(L)Cl(H₂O)₃]·H₂O | N (imine), O (phenolic) | mdpi.com |

| Aniline + Salicylaldehyde | Cu(II), Mn(II), Fe(II), Zn(II) | [M(L1)(L2)] | N (imine) | researchgate.net |

Transition metal complexes can be synthesized directly with aniline-based ligands or their Schiff base derivatives. acs.org The choice of metal and ligand influences the final geometry and properties of the complex. nih.gov For simple aniline ligands, coordination typically occurs through the nitrogen lone pair. rsc.org With chelating diamines like this compound, the ligand can bind to a single metal center, forming a stable chelate ring.

Complexation reactions are typically carried out by mixing a solution of the ligand with a solution of a transition metal salt in a suitable solvent. researchgate.net The resulting complexes can often be isolated as crystalline solids. youtube.com The coordination environment around the metal ion is dictated by factors such as the metal's oxidation state, its electronic configuration, and the steric and electronic properties of the ligand. scirp.org For instance, Cu(II) often forms square planar or distorted octahedral complexes, while Ni(II) and Co(II) frequently adopt octahedral geometries. mdpi.comscirp.org

Structural and Electronic Characterization of Metal Complexes

Infrared (IR) Spectroscopy: In Schiff base complexes, the disappearance of the N-H stretching bands of the aniline and the appearance of a new band for the azomethine (C=N) group are key indicators of ligand formation. researchgate.net Upon complexation, this C=N stretching frequency often shifts, indicating coordination of the imine nitrogen to the metal center. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insight into their geometry and the nature of electronic transitions. mdpi.com Ligands typically show high-energy bands corresponding to π-π* and n-π* transitions. mdpi.com Upon complexation, new, lower-energy bands appear in the visible region, which are assigned to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) transitions. mdpi.com The position and intensity of these bands are characteristic of the metal's coordination environment. For example, octahedral Ni(II) complexes often show characteristic absorption bands, while square planar Cu(II) complexes may exhibit broad bands in the visible spectrum. mdpi.comscirp.org

Table 2: Illustrative Electronic Spectral Data for Aniline-Based Schiff Base Complexes

| Metal Ion | Geometry | Key Absorption Bands (nm) | Assignment | Reference |

| Co(II) | Octahedral | ~481 | d-d transitions | mdpi.com |

| Ni(II) | Octahedral | ~452 | d-d transitions | mdpi.com |

| Cu(II) | Octahedral | ~464, ~620 | d-d transitions | mdpi.com |

| Zn(II) | Octahedral | ~380 | Metal-to-Ligand Charge Transfer (MLCT) | mdpi.com |

Redox Properties and Accessible Oxidation States in Coordination Compounds

The redox behavior of metal complexes with aniline-based ligands is of significant interest, particularly when the ligand itself can participate in electron-transfer processes, acting as a "redox-active" or "non-innocent" ligand. researchgate.netnih.govmdpi.com Cyclic voltammetry (CV) is the primary technique used to study these properties. ekb.eg

CV studies on transition metal complexes with tetradentate Schiff base ligands reveal information about the accessibility and stability of different metal oxidation states. ekb.eg For example, voltammograms of cobalt and nickel complexes often show quasi-reversible one-electron transfer processes corresponding to the Co(II)/Co(III) and Ni(II)/Ni(III) redox couples. ekb.eg In contrast, the Cu(II)/Cu(I) couple in similar environments can be irreversible. ekb.egiosrjournals.org

The ligand itself can be redox-active. Polyaniline, a polymer of aniline, exhibits extensive redox chemistry with multiple, stepwise one-electron oxidation processes. researchgate.net When aniline-based ligands are coordinated to a metal, the possibility arises for ligand-centered redox events in addition to metal-centered ones. nih.gov This can lead to complex electronic structures where the oxidation state of the metal and ligand may be ambiguous. nih.gov Such systems are crucial for designing catalysts for multi-electron reactions, where the ligand can act as an electron reservoir. researchgate.netnih.gov

Table 3: Representative Redox Behavior of Metal Complexes with Aniline-Derived Ligands

| Complex Type | Redox Couple | Voltammetry Result | Electron Transfer | Reference |

| Co(II) Schiff Base | Co(III)/Co(II) | Quasi-reversible | One-electron | ekb.eg |

| Ni(II) Schiff Base | Ni(III)/Ni(II) | Quasi-reversible | One-electron | ekb.egorientjchem.org |

| Cu(II) Schiff Base | Cu(II)/Cu(I) | Irreversible / Quasi-reversible | One-electron | ekb.egiosrjournals.org |

| Group 4 Metal Complexes | Ligand-based | Reversible | Multi-electron | nih.gov |

Applications of 4 2 Aminophenyl Methyl 2 Ethylaniline in Materials Science

Development of Novel Polymeric Materials

The presence of two reactive amine functional groups allows 4-((2-Aminophenyl)methyl)-2-ethylaniline to act as a monomer in the synthesis of various polymeric materials. These materials can be designed to have specific thermal, mechanical, and chemical properties based on the co-monomers used in the polymerization process.

Polycondensation is a fundamental process in polymer chemistry where monomers containing two or more reactive functional groups react to form a polymer, with the concurrent elimination of a small molecule such as water. As a diamine, this compound is a prime candidate for polycondensation reactions with difunctional compounds like dicarboxylic acids, diacyl chlorides, or dianhydrides to produce polyamides and polyimides, respectively.